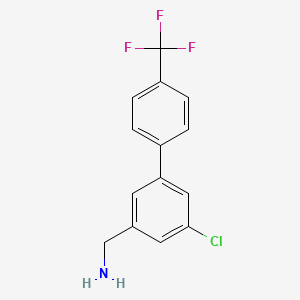
C-(5-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine is a compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The specific structure of this compound includes a chlorine atom and a trifluoromethyl group attached to the biphenyl moiety, along with a methylamine group. This unique combination of functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves several steps, starting with the formation of the biphenyl core One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalystFinally, the methylamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent .
Chemical Reactions Analysis
C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of the chlorine or trifluoromethyl groups with other functional groups.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific protein targets to exert its therapeutic effects .
Comparison with Similar Compounds
C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine can be compared with other biphenyl derivatives that have similar structures but different functional groups. Some similar compounds include:
(5-Chloro-4-fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)boronic acid: This compound has a boronic acid group instead of a methylamine group.
(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.
The uniqueness of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C14H11ClF3N |
|---|---|
Molecular Weight |
285.69 g/mol |
IUPAC Name |
[3-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11ClF3N/c15-13-6-9(8-19)5-11(7-13)10-1-3-12(4-2-10)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
ATVKUWGWAUKACS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CN)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















